molecular formula C11H22O2 B14656159 cis-2-Hexyl-5-methyl-1,3-dioxane CAS No. 41824-31-1

cis-2-Hexyl-5-methyl-1,3-dioxane

Cat. No.: B14656159
CAS No.: 41824-31-1
M. Wt: 186.29 g/mol
InChI Key: ZOVQWQKIOCKGED-UHFFFAOYSA-N
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Description

cis-2-Hexyl-5-methyl-1,3-dioxane (CAS: 41824-30-0) is a six-membered 1,3-dioxane derivative featuring a hexyl substituent at the C2 position and a methyl group at C5 in the cis configuration. Its molecular formula is C₁₁H₂₂O₂, with a molecular weight of 186.29 g/mol (calculated based on atomic composition). The compound’s structure comprises a dioxane ring (two oxygen atoms at positions 1 and 3) with a hexyl chain extending from C2 and a methyl group at C5. This structural arrangement confers moderate lipophilicity due to the hexyl group, making it relevant in applications such as solvent formulations or intermediates in organic synthesis .

Key properties include:

  • VC (van der Waals volume): 0.625 (indicative of moderate molecular bulk) .
  • Stereochemistry: The cis configuration at C2 and C5 influences its reactivity and intermolecular interactions, as observed in NMR and crystallographic analyses .

Properties

CAS No.

41824-31-1

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-hexyl-5-methyl-1,3-dioxane

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-11-12-8-10(2)9-13-11/h10-11H,3-9H2,1-2H3

InChI Key

ZOVQWQKIOCKGED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1OCC(CO1)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: cis-2-Hexyl-5-methyl-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of cis-2-Hexyl-5-methyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The dioxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability . The hexyl and methyl groups contribute to the compound’s hydrophobic character, affecting its solubility and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with cis-2-Hexyl-5-methyl-1,3-dioxane but differ in substituents, reactivity, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₁H₂₂O₂ Hexyl (C2), Methyl (C5) 186.29 Solvent, synthetic intermediate
cis-5-Hydroxy-2-methyl-1,3-dioxane C₅H₁₀O₃ Hydroxy (C5), Methyl (C2) 118.13 Polar solvent, pharmaceutical intermediate
cis-5-Isopropyl-5-(methoxymethyl)-1,3-dioxane C₁₀H₂₀O₃ Isopropyl (C5), Methoxymethyl (C5) 188.26 Surfactant, flavor/fragrance agent
5-Acetyl-1,3-dioxane derivatives Variable Acyl (C5), Alkyl (C2) Variable Antimicrobial agents, catalysts

Structural and Reactivity Differences

cis-5-Hydroxy-2-methyl-1,3-dioxane (C₅H₁₀O₃): The hydroxyl group at C5 increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like water or ethanol. This contrasts with the hydrophobic hexyl group in this compound, which favors nonpolar environments . Reactivity: The hydroxy group undergoes esterification or oxidation, whereas the hexyl group in the target compound is more inert, participating mainly in alkylation or elimination reactions .

cis-5-Isopropyl-5-(methoxymethyl)-1,3-dioxane (C₁₀H₂₀O₃) :

  • The branched isopropyl and methoxymethyl groups at C5 create steric hindrance, reducing ring flexibility compared to the linear hexyl chain in the target compound. This affects packing efficiency in crystalline phases .
  • Applications : The methoxymethyl group enhances stability under acidic conditions, making it suitable for controlled-release formulations, unlike the hexyl variant’s primary use in bulk solvents .

5-Acyl-1,3-dioxane Derivatives :

  • Acyl groups (e.g., acetyl) at C5 introduce electrophilic sites for nucleophilic attack, enabling applications in catalysis or drug design. In contrast, the hexyl group in this compound lacks such reactivity .

Spectroscopic and Physicochemical Analysis

  • NMR Shifts :

    • The hexyl group in this compound produces distinct ¹H NMR signals (δ 0.8–1.5 ppm for aliphatic protons) compared to the deshielded hydroxy proton (δ 2.5–3.5 ppm) in cis-5-Hydroxy-2-methyl-1,3-dioxane .
    • Electron-withdrawing acyl groups in 5-acyl derivatives shift ¹³C NMR signals for C5 to δ 170–200 ppm, absent in the target compound .
  • Thermal Stability :

    • The hexyl chain’s length increases thermal stability (decomposition >200°C) relative to smaller substituents like methyl or hydroxy groups (decomposition ~150°C) .

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